![molecular formula C7H6BrClO B1510307 4-Bromo-3-chloro-2-methylphenol CAS No. 55289-31-1](/img/structure/B1510307.png)
4-Bromo-3-chloro-2-methylphenol
Overview
Description
4-Bromo-3-chloro-2-methylphenol is a brominated phenol . It participates in the total synthesis of 3-methylcalix arene .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of p-cresol with bromine solutions under certain conditions . The reaction process produces hydrogen bromide naturally. After the reaction finishes, the hydrogen bromide and methylene dichloride are recovered to obtain the crude product .Molecular Structure Analysis
The molecular formula of this compound is C7H6BrClO . The molecular weight is 187.03 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound may be used in the synthesis of bromo [2-methyl-4- [2- (t -butyldimethylsilyloxy)ethyloxy]phenyl]bis (triphenylphosphine) nickel . It can also participate in the total synthesis of 3-methylcalix arene .Physical And Chemical Properties Analysis
The boiling point of this compound is 213-214 °C (lit.) . It has a density of 1.547 g/mL at 25 °C (lit.) .Mechanism of Action
Target of Action
4-Bromo-3-chloro-2-methylphenol is a brominated phenol . Phenols, such as cresols, are aromatic organic compounds that are widely occurring and can be either natural or manufactured
Mode of Action
It is known that phenols, in general, can be slowly oxidized by exposure to air . This oxidation process could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
This compound participates in the total synthesis of 3-methylcalixarene . Calixarenes are a class of macrocyclic compounds of significant interest in supramolecular chemistry.
Result of Action
It is known that this compound participates in the total synthesis of 3-methylcalixarene , which suggests that it may have a role in the formation of these macrocyclic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, phenols, including this compound, are slowly oxidized by exposure to air . This oxidation can affect the compound’s stability and its interaction with its targets.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Bromo-3-chloro-2-methylphenol in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without any significant degradation. Furthermore, it is relatively easy to handle and can be used in a variety of reactions. The main limitation of this compound is its lack of solubility in water, which can make it difficult to use in certain reactions. Additionally, it can be toxic and should be handled with care.
Future Directions
The potential future applications of 4-Bromo-3-chloro-2-methylphenol are numerous. It could be used in the synthesis of various materials, such as polymers and catalysts. Additionally, it could be used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents. Furthermore, it could be used in the synthesis of various dyes, as well as in the synthesis of various pesticides. Additionally, it could be used in the synthesis of various polymers and materials, such as polyurethanes, polycarbonates, and polyesters. Finally, it could be used in the synthesis of various catalysts, such as palladium catalysts and nickel catalysts.
Scientific Research Applications
4-Bromo-3-chloro-2-methylphenol is widely used in scientific research due to its versatile properties. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and pesticides. Additionally, this compound has been used in the synthesis of various polymers and materials, such as polyurethanes, polycarbonates, and polyesters. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-inflammatory agents. Furthermore, this compound has been used in the synthesis of various catalysts, such as palladium catalysts and nickel catalysts.
Safety and Hazards
properties
IUPAC Name |
4-bromo-3-chloro-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFIYKBJLNFNMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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